N-(2H-1,3-BENZODIOXOL-5-YL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an allyl group, a methylsulfonyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The allyl group is then introduced via an allylation reaction, and the methylsulfonyl group is added through sulfonylation. The final step involves the coupling of the benzodioxole derivative with the amine group to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its unique properties may enable it to act as an inhibitor or activator of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide
- 4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE is unique due to its combination of an allyl group, a methylsulfonyl group, and a benzodioxole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-10-20(26(2,22)23)15-7-4-13(5-8-15)18(21)19-14-6-9-16-17(11-14)25-12-24-16/h3-9,11H,1,10,12H2,2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCVJDNQJCQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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